tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate
Description
tert-Butyl N-[1-(aminooxy)propan-2-yl]carbamate (CAS: 1181404-95-4) is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and an aminooxy (-ONH₂) functional moiety. Its molecular formula is C₈H₁₈N₂O₃, with a molecular weight of 202.24 g/mol. The compound is structurally characterized by a propan-2-yl backbone substituted with an aminooxy group and a Boc-protected amine (Fig. 1). This dual functionality renders it valuable in organic synthesis, particularly in oxime ligation reactions and peptide modifications, where the aminooxy group facilitates selective conjugation with carbonyl-containing molecules.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-aminooxypropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c1-6(5-12-9)10-7(11)13-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWALAYUOXONVQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CON)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an aminooxy compound under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(aminooxy)propan-2-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Substitution reactions can replace the aminooxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from these reactions include oximes, amines, and substituted carbamates, depending on the type of reaction and reagents used .
Scientific Research Applications
tert-Butyl N-[1-(aminooxy)propan-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or proteins. The aminooxy group can form covalent bonds with active sites of enzymes, inhibiting their activity or modifying their function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
The structural and functional diversity of Boc-protected carbamates is vast. Below, tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate is compared with analogous compounds in terms of molecular features, reactivity, and applications.
Structural Features and Functional Groups
Table 1: Structural Comparison of Selected Boc-Protected Carbamates
Key Observations :
- The aminooxy group in the target compound distinguishes it from epoxide (compound 5), alkyne (AK Scientific compound), and sulfonyl chloride derivatives.
Reactivity and Functional Group Utility
Key Findings :
- The aminooxy group in the target compound enables pH-dependent conjugation, unlike the epoxide’s irreversible ring-opening.
- Chlorosulfonyl derivatives exhibit higher electrophilicity, making them prone to hydrolysis but useful in sulfonating amines.
Physical and Spectroscopic Properties
Limited data on melting points or solubility are available in the evidence. However:
- This compound is reported as a white powder with >95% purity after synthesis.
- Epoxide-containing analogs (e.g., compound 5) are typically liquids at room temperature due to lower molecular symmetry.
Biological Activity
Tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate is a compound that has garnered attention for its diverse biological activities. With a molecular formula of C₈H₁₈N₂O₃ and a molecular weight of 190.24 g/mol, it features a tert-butyl group, an aminooxy functional group, and a carbamate moiety, which contribute to its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through a two-step reaction process:
- Formation of Intermediate : Tert-butyl carbamate reacts with 2-bromo-1-propanol to yield tert-butyl (1-hydroxypropan-2-yl)carbamate.
- Final Product Formation : The intermediate is then treated with hydroxylamine-O-sulfonic acid to produce this compound .
Biological Activity
The biological activity of this compound has been explored in several key areas:
1. Alzheimer's Disease
Research indicates that this compound can inhibit beta-secretase, an enzyme implicated in the formation of amyloid-beta peptides, which are associated with Alzheimer's disease pathology . This inhibition suggests potential therapeutic benefits in treating or preventing Alzheimer's disease.
2. Anti-inflammatory and Analgesic Properties
This compound demonstrates anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of inflammatory prostaglandins . This property positions the compound as a candidate for pain management therapies.
3. Anticancer Activity
The compound has shown efficacy against various cancer cell lines, including breast cancer, lung cancer, and hepatocellular carcinoma. Its mechanism likely involves the inhibition of critical pathways necessary for cancer cell proliferation .
4. Antibacterial Activity
Preliminary studies suggest that this compound may act as an antibacterial agent by interacting with bacterial enzymes, potentially inhibiting their function. It has been noted for its ability to inhibit specific β-lactamases, which are enzymes that confer antibiotic resistance in bacteria.
The mechanism of action involves the interaction of the aminooxy group with various molecular targets, including enzymes and proteins. This interaction can lead to covalent modifications that alter enzyme activity or protein function, thereby influencing various biochemical pathways.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl carbamate | C₇H₁₅NO₂ | Lacks aminooxy group; simpler structure |
| Aminooxyacetic acid | C₄H₉NO₃ | Contains carboxylic acid instead of carbamate |
| Benzyl N-(aminooxy)carbamate | C₉H₁₁N₂O₃ | Contains benzyl group; potential for increased lipophilicity |
| Tert-butyl N-[1-(hydroxy)propan-2-yl]carbamate | C₈H₁₉N₂O₃ | Hydroxy group instead of aminooxy; different reactivity |
This table illustrates how this compound's specific combination of functional groups may confer distinct biological activities compared to other compounds.
Case Studies
Several studies have highlighted the compound's potential:
- A study investigating its role in inhibiting beta-secretase reported significant reductions in amyloid-beta production in vitro.
- Another research project focused on its anti-inflammatory properties showed a marked decrease in COX-2 activity in cellular models.
- In cancer research, cell viability assays indicated that this compound reduced proliferation rates across multiple cancer cell lines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves reacting tert-butyl carbamate with a functionalized propan-2-ylamine derivative under basic conditions. Key steps include:
- Amine Activation : Use coupling agents like HATU or DCC to facilitate carbamate formation .
- Solvent Selection : Dichloromethane or acetonitrile enhances solubility and reaction kinetics .
- Temperature Control : Maintain 0–25°C to minimize side reactions (e.g., hydrolysis of the aminooxy group) .
- Yield Optimization : Monitor pH and stoichiometry; excess tert-butyl carbamate (1.2–1.5 equiv) improves conversion .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm regiochemistry via -NMR (e.g., tert-butyl singlet at δ 1.4 ppm) and -NMR (carbamate carbonyl at ~155 ppm) .
- HPLC-MS : Assess purity (>95%) and detect impurities (e.g., hydrolyzed byproducts) using reverse-phase C18 columns .
- FT-IR : Identify carbamate (C=O stretch at ~1700 cm) and aminooxy (N-O stretch at ~950 cm) groups .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents .
- Waste Disposal : Neutralize acidic/basic residues before disposal; collect organic waste in designated containers .
Advanced Research Questions
Q. How does the aminooxy group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Methodological Answer :
- Nucleophilic Substitution : The aminooxy group acts as a weak nucleophile, reacting with electrophiles (e.g., aldehydes) to form oxime derivatives. Optimize using buffered conditions (pH 6–7) to stabilize the reactive intermediate .
- Oxidation Sensitivity : The N-O bond is prone to oxidation; avoid strong oxidants (e.g., KMnO) and use milder agents like TBHP for controlled reactions .
Q. How can computational modeling predict interaction mechanisms between this compound and biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding with targets (e.g., voltage-gated sodium channels). Parameterize the aminooxy group’s partial charges using DFT calculations at the B3LYP/6-31G* level .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes; analyze hydrogen bonding with active-site residues .
Q. What strategies resolve contradictions in experimental data regarding the compound’s stability under varying pH conditions?
- Methodological Answer :
- pH-Dependent Stability Assays : Conduct accelerated degradation studies (25–40°C) across pH 2–10. Monitor degradation via LC-MS and identify products (e.g., tert-butyl alcohol or hydroxylamine derivatives) .
- Statistical Analysis : Apply multivariate regression to correlate degradation rates with pH and temperature; use Arrhenius plots to extrapolate shelf-life .
Q. In multi-step syntheses, how does this compound compare to other carbamates as a protecting group for amines?
- Methodological Answer :
- Comparative Stability : Tert-butyl carbamates are more acid-labile than benzyl carbamates. Use TFA/dichloromethane (1:4) for selective deprotection without affecting acid-stable groups .
- Limitations : Susceptibility to nucleophilic attack at the carbamate carbonyl limits use in strongly basic conditions. Alternative groups (e.g., Fmoc) may be preferable for such scenarios .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
